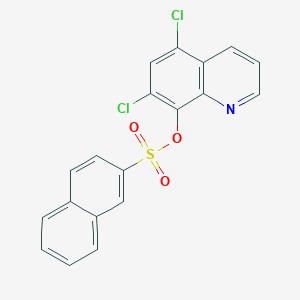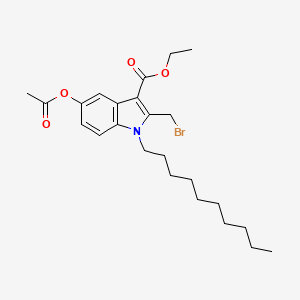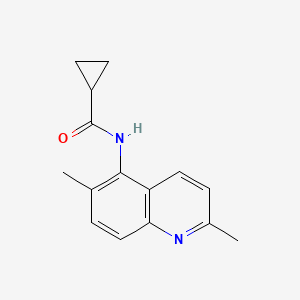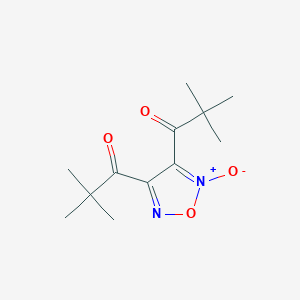![molecular formula C19H15N3O4S B15010689 3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiazole ring, carbamoyl groups, and a phenyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Carbamoyl Groups: The carbamoyl groups are introduced via the reaction of the thiazole derivative with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine.
Coupling with Phenyl Acetate: The final step involves the esterification of the intermediate compound with phenyl acetate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, base such as sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines derived from the reduction of carbamoyl groups.
Substitution: Substituted phenyl acetate derivatives.
科学的研究の応用
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets. The thiazole ring and carbamoyl groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
Uniqueness
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE is unique due to its combination of a thiazole ring, carbamoyl groups, and phenyl acetate moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C19H15N3O4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
[3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H15N3O4S/c1-12(23)26-16-7-3-5-14(11-16)17(24)21-15-6-2-4-13(10-15)18(25)22-19-20-8-9-27-19/h2-11H,1H3,(H,21,24)(H,20,22,25) |
InChIキー |
FNWBFXSAUQWSCW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)

![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

